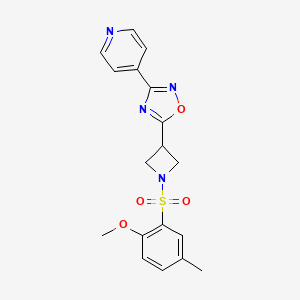

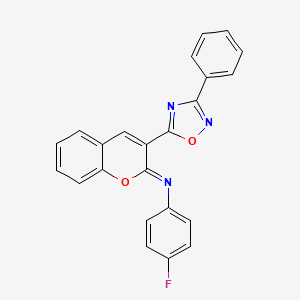

2-(4-fluorophenyl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting from simpler molecules. Techniques like click chemistry approach, nucleophilic substitution reactions, and condensation reactions are commonly employed. For instance, the synthesis of a compound with a similar structural framework utilized click chemistry with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material, leading to good yields and providing insights into the synthetic pathways that might be applicable to our compound of interest (Govindhan et al., 2017).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of compounds. Techniques such as single-crystal X-ray diffraction (XRD) analysis are instrumental in confirming the molecular structure. For related compounds, XRD analysis has been utilized to confirm structures and analyze intercontacts within the crystal structure using computational methods like Hirshfeld surfaces analysis (Zhang et al., 2011).

Chemical Reactions and Properties

Electrochemical synthesis and reactions involving nucleophilic substitution are common in producing and modifying such compounds. For example, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been used to synthesize new derivatives, highlighting the chemical reactivity and potential for diverse chemical transformations (Amani & Nematollahi, 2012).

Scientific Research Applications

Synthesis and Antimicrobial Activities

- Sparfloxacin Derivatives: A study on the synthesis of Sparfloxacin derivatives, which shares a similarity in structural complexity with the given compound, highlighted their antibacterial, antimycobacterial activities, and cytotoxicity investigation. These derivatives showed moderate activity against Gram-positive and poorly active against Gram-negative bacteria, indicating a potential area of research for similar compounds (Gurunani et al., 2022).

Antitumor Activities

- Triazine Derivatives: The synthesis and investigation of 1,2,4-triazine derivatives bearing a piperazine amide moiety for their potential anticancer activities were conducted. Some derivatives showed promising antiproliferative agents against breast cancer cells, suggesting a potential research application for compounds with similar structures (Yurttaş et al., 2014).

Antibacterial and Antifungal Activities

- Piperazine Derivatives: Research on the synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety showed that some derivatives are potentially active against Gram-positive bacteria, Staphylococcus aureus, and Escherichia coli. This points towards the relevance of exploring similar compounds for antimicrobial properties (Tomar et al., 2007).

Electropharmacological and Luminescent Properties

- Flunarizine Derivatives: Studies on flunarizine, which shares some structural motifs with the query compound, focused on its synthesis, separation from degradation products, and electropharmacological applications. This could imply a potential for investigating similar compounds for neurological applications and as luminescent materials (El-Sherbiny et al., 2005).

properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4OS.ClH/c22-18-8-6-16(7-9-18)14-20(27)25-10-12-26(13-11-25)21-24-23-19(15-28-21)17-4-2-1-3-5-17;/h1-9H,10-15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWMRKDUICLGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

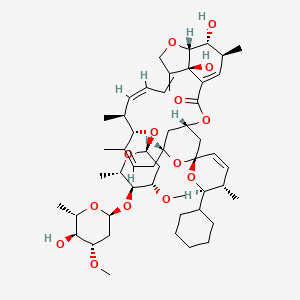

![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)

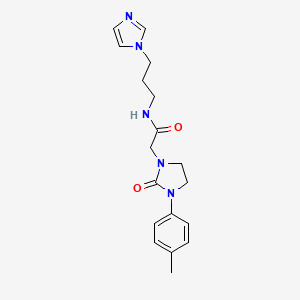

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)

![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)

![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)